molecular formula C22H23ClN2OS B5244505 1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE

1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE

Cat. No.: B5244505
M. Wt: 398.9 g/mol
InChI Key: SWIKWUNCFCZIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by the presence of an indole core, a pyrrolidine ring, and a chlorophenoxy group, making it a unique molecule with potential biological activities .

Preparation Methods

The synthesis of 1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps:

Chemical Reactions Analysis

1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the indole or pyrrolidine rings, often using halogenating agents or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE can be compared with other similar compounds:

Properties

IUPAC Name

[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2OS/c23-19-9-2-4-11-21(19)26-15-7-14-25-16-18(17-8-1-3-10-20(17)25)22(27)24-12-5-6-13-24/h1-4,8-11,16H,5-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIKWUNCFCZIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.